molecular formula C15H15N3O4 B13026267 Methylbis[(4-nitrophenyl)methyl]amine

Methylbis[(4-nitrophenyl)methyl]amine

Cat. No.: B13026267
M. Wt: 301.30 g/mol
InChI Key: MDOGSZWPMOUNOS-UHFFFAOYSA-N
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Description

Methylbis[(4-nitrophenyl)methyl]amine is an organic compound that features a central nitrogen atom bonded to two methyl groups and two 4-nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylbis[(4-nitrophenyl)methyl]amine can be synthesized through a multi-step process involving the reaction of 4-nitrobenzyl chloride with methylamine. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards. Techniques such as recrystallization and distillation are commonly employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Methylbis[(4-nitrophenyl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methylbis[(4-nitrophenyl)methyl]amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methylbis[(4-nitrophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. These modifications can result in changes in cellular signaling pathways and biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

N-methyl-1-(4-nitrophenyl)-N-[(4-nitrophenyl)methyl]methanamine

InChI

InChI=1S/C15H15N3O4/c1-16(10-12-2-6-14(7-3-12)17(19)20)11-13-4-8-15(9-5-13)18(21)22/h2-9H,10-11H2,1H3

InChI Key

MDOGSZWPMOUNOS-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)[N+](=O)[O-])CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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